cis-2-Methyl-3-Decene
Description
cis-2-Methyl-3-Decene (CAS No. 23381-92-2) is a branched alkene with the molecular formula C₁₁H₂₂ and a molecular weight of 154.29 g/mol . Structurally, it features a double bond between carbons 3 and 4 (C3–C4) and a methyl group substituent on carbon 2 (C2). This compound is classified as a medium-chain alkene with cis stereochemistry, influencing its physical properties and reactivity.
Key safety data from the Safety Data Sheet (SDS) includes:
Properties
Molecular Formula |
C11H22 |
|---|---|
Molecular Weight |
154.29 g/mol |
IUPAC Name |
(Z)-2-methyldec-3-ene |
InChI |
InChI=1S/C11H22/c1-4-5-6-7-8-9-10-11(2)3/h9-11H,4-8H2,1-3H3/b10-9- |
InChI Key |
KMUTVNNRPDIKPX-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCC/C=C\C(C)C |
Canonical SMILES |
CCCCCCC=CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-2-Methyl-3-decene can be synthesized through various methods, including:
Alkene Isomerization: This involves the isomerization of 2-methyl-1-decene using a suitable catalyst to shift the double bond to the desired position.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene.
Hydroboration-Oxidation: This two-step process involves the addition of borane to an alkyne, followed by oxidation to yield the desired alkene.
Industrial Production Methods
Industrial production of (Z)-2-Methyl-3-decene typically involves large-scale catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum are often used to facilitate the isomerization or hydrogenation reactions required to produce the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Methyl-3-decene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or alcohols using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon can convert the compound to 2-methyl-decane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 2-methyl-3-decene chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst
Major Products
Oxidation: Epoxides, alcohols
Reduction: 2-Methyl-decane
Substitution: Halogenated alkenes
Scientific Research Applications
(Z)-2-Methyl-3-decene has various applications in scientific research, including:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers.
Mechanism of Action
The mechanism of action of (Z)-2-Methyl-3-decene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound interacts with oxidizing agents to form epoxides or alcohols. The molecular targets and pathways involved in these reactions include the double bond and the methyl group, which influence the reactivity and selectivity of the compound.
Comparison with Similar Compounds
Hypothetical Comparison Table (Based on Alkene Class)
Key Observations:
Chain Length and Branching: Longer chains (e.g., this compound vs. 1-Decene) increase molecular weight and boiling point due to stronger van der Waals forces .
Double Bond Position :
- Internal double bonds (e.g., C3–C4 in this compound) are more stable than terminal ones (e.g., 1-Decene), affecting electrophilic addition preferences.
Limitations of Provided Evidence
The evidence lacks direct data on comparable alkenes:
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